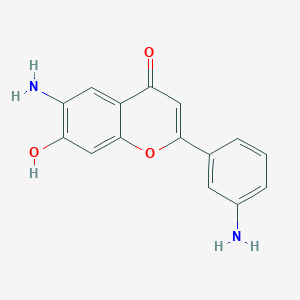
3/',6-Diamino-7-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,6-Diamino-7-hydroxyflavone is a flavonoid compound characterized by the presence of amino groups at the 3’ and 6 positions and a hydroxyl group at the 7 position. Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, like other flavonoids, is of significant interest in various fields of scientific research due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3’,6-Diamino-7-hydroxyflavone typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then cleaved in 5% ethanolic potassium hydroxide to yield 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione. The 1,3-diketone thus formed is subsequently transformed into 7-hydroxy-6-nitroflavone, followed by reduction to afford 3’,6-Diamino-7-hydroxyflavone .
Analyse Des Réactions Chimiques
3’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7 position can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include potassium carbonate, ethanolic potassium hydroxide, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted flavones and flavonoid derivatives .
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other flavonoid derivatives with potential biological activities.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 3’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways. It has been found to inhibit the NLRP3 inflammasome by targeting molecules involved in its activation pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
3’,6-Diamino-7-hydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF) by activating the TrkB receptor.
6-Amino-7-hydroxyflavone: Studied for its potential as a tyrosine kinase inhibitor and antimitotic agent.
The uniqueness of 3’,6-Diamino-7-hydroxyflavone lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
199460-17-8 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
6-amino-2-(3-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-2-8(4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
Clé InChI |
PQNPYVSRVAECJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
Synonymes |
4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-7-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















